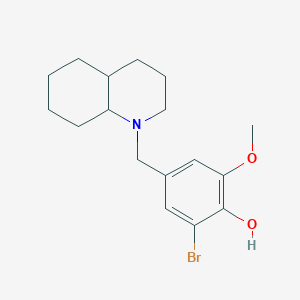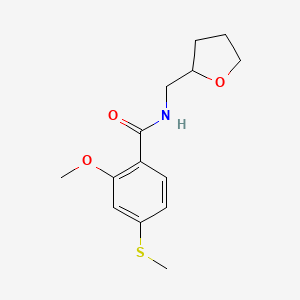![molecular formula C23H28N2O4 B4928134 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4928134.png)
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide, also known as MPWB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPWB is a synthetic compound that belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is not fully understood, but it has been found to act as a positive allosteric modulator of the dopamine D2 receptor. This means that 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide enhances the activity of the receptor, leading to increased dopamine signaling in the brain. Dopamine is a neurotransmitter that is involved in the regulation of reward and motivation, and its dysregulation has been implicated in various psychiatric and neurological disorders.
Biochemical and Physiological Effects
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its positive allosteric modulation of the dopamine D2 receptor, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, there are also limitations to its use, such as its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide, including the development of more potent and selective compounds based on its scaffold, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide in animal models and clinical trials before it can be considered for human use.
Conclusion
In conclusion, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is a synthetic compound that has potential use in various scientific research applications, including neuroscience, cancer research, and drug discovery. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide represents a promising scaffold for the development of novel compounds with improved pharmacological properties, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with 1-(methoxyacetyl)-4-piperidinol and 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and identity of the synthesized 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide are confirmed using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been found to have potential use in various scientific research applications such as neuroscience, cancer research, and drug discovery. In neuroscience, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been shown to act as a positive allosteric modulator of the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has also been found to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. In drug discovery, 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-28-17-22(26)25-15-12-21(13-16-25)29-20-9-7-19(8-10-20)23(27)24-14-11-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKHIHPYSZEVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)

![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)

![2,2-dibromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4928137.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4928144.png)